molecular formula C9H11N5O6 B190054 4'-Azidouridine CAS No. 139442-01-6

4'-Azidouridine

Cat. No. B190054
M. Wt: 285.21 g/mol
InChI Key: FHPJZSIIXUQGQE-JVZYCSMKSA-N
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Description

4’-Azidouridine is a chemical compound with the molecular formula C9H11N5O6 . It is a ribonucleoside analogue .


Molecular Structure Analysis

The molecular structure of 4’-Azidouridine consists of a pyrimidine ring attached to a ribose sugar with an azido group at the 4’ position . The molecular weight of 4’-Azidouridine is 285.21 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Azidouridine include a molecular weight of 285.21 g/mol, a XLogP3-AA of -1.5, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 .

Scientific Research Applications

Antiviral Agents for Hepatitis C Virus

Perrone et al. (2007) explored the application of phosphoramidate ProTide technology to 4'-azidouridine, aiming to develop antiviral agents against hepatitis C virus (HCV). The study found that while 4'-azidouridine itself did not inhibit HCV, its triphosphate form was a potent inhibitor of RNA synthesis by HCV polymerase. This led to the synthesis of various phosphoramidates of 4'-azidouridine, some of which showed significant inhibition of HCV in cell culture without detectable cytotoxicity, suggesting a potential pathway for novel antiviral agents against HCV infection (Perrone et al., 2007).

HIV/AIDS Treatment History

Martin et al. (2010) provide a historical overview of early nucleoside reverse transcriptase inhibitors for HIV/AIDS treatment, including stavudine (D4T) and its comparison with other dideoxynucleosides. The paper discusses the development and use of these compounds, including AZT and D4T, in the context of HIV/AIDS treatment, highlighting their role in prolonging and saving lives (Martin et al., 2010).

Development of Antiretroviral Agents

Ohrui and Mitsuya (2001) discussed the development of a variety of 4'-C-substituted-2'-deoxynucleosides (4'SdNs) as potential therapeutics against HIV. Some 4'SdNs, including 4'-azido-2'-deoxythymidine (4'-AZT), showed potent activity against wild type and AZT-resistant HIV strains. These findings indicate the potential of 4'SdNs, including 4'-azido variants, in offering therapeutic options against HIV, especially drug-resistant strains (Ohrui & Mitsuya, 2001).

Research on AZT Toxicity Mechanisms

Cooper and Lovett (2011) investigated the toxicity and tolerance mechanisms of azidothymidine (AZT) in Escherichia coli. The study found that AZT induces the SOS DNA damage response and generates single-strand DNA gaps that may be converted to breaks. This research contributes to understanding the genotoxic effects of AZT, which may have implications for human mitochondria and nuclear DNA (Cooper & Lovett, 2011).

Impact of AZT on HIV-1 Resistance and Treatment Outcomes

Gibson et al. (2017) studied the impact of thymidine analogs, specifically AZT, on the emergence of HIV-1 drug resistance and treatment success in Uganda. The study revealed that the continued use of AZT in antiretroviral therapy could lead to misdiagnosis of HIV-1 drug resistance and potentially enhance a succession of treatment failures, highlighting the need for careful consideration in the use of AZT in low-to-middle income countries (Gibson et al., 2017).

properties

IUPAC Name

1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPJZSIIXUQGQE-JVZYCSMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161046
Record name 4'-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azidouridine

CAS RN

139442-01-6
Record name 4'-Azidouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139442016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
P Perrone, GM Luoni, MR Kelleher… - Journal of medicinal …, 2007 - ACS Publications
… 4‘-Azidouridine did not inhibit HCV, although 4‘-azidocytidine was a potent inhibitor of HCV replication under similar assay conditions. However 4‘-azidouridine … deliver 4‘-azidouridine …
Number of citations: 121 pubs.acs.org
O HO - Plinio Perrone, 2013 - search.proquest.com
… 4’-azidouridine In order to compare the effect of electon-donating and electron-withdrawing substituents on 4’-azidouridine … to ethyl L-leucine 4’-azidouridine phosphoramidates. 13 As …
Number of citations: 3 search.proquest.com
P Perrone - 2007 - search.proquest.com
… 4’-azidouridine 84 4.1. 3 Biological activity of phenyl phosphoramidates of 4’-azidouridine 86 … 2 Synthesis of phosphorylating agents for coupling with 4’-azidouridine 97 4.3. 3 Synthesis …
Number of citations: 1 search.proquest.com
DB Smith, JA Martin, K Klumpp, SJ Baker… - Bioorganic & Medicinal …, 2007 - Elsevier
… Compound 10 (4′-azidouridine) was prepared as outlined in Scheme 1, which is a modification of … with methanolic ammonia gave the desired 4′-azidouridine 10 in good overall yield. …
Number of citations: 118 www.sciencedirect.com
Y Mehellou, J Balzarini… - … : Chemistry Enabling Drug …, 2009 - Wiley Online Library
… We hypothesised that 4′-azidouridine was inactive as a result of poor phosphorylation, … approach to 4′-azidouridine.37 Numerous 4′-azidouridine phosphoramidates (15 a–c; 1 …
P Perrone - Plinio Perrone, 2013 - search.proquest.com
… Following the successful results obtained with the protection of 4’-azidocytidine and 4’-azidouridine, cyclopentylidene was the group introduced in the 2’-and 3’-positions (Figure 5.9). …
Number of citations: 3 search.proquest.com
C Aryl - Plinio Perrone, 2013 - search.proquest.com
… The phosphoramidates synthesised using the protected and unprotected 4’azidouridine are … 4 Synthesis of 8-quinolinyl phosphoramidate of 4’-azidouridine The synthesis of a …
Number of citations: 3 search.proquest.com
C McGuigan, P Perrone, G Luoni, MR Kelleher… - Antiviral …, 2007 - orca.cardiff.ac.uk
We report the application of our phosphoramidate ProTide technology to various 4′-substituted ribonucleoside analogues, designed as potential inhibitors of hepatitis C virus (HCV) (…
Number of citations: 4 orca.cardiff.ac.uk
MA Ivanov, GS Ludva, AV Mukovnya… - Russian journal of …, 2010 - Springer
… The IC50 value of the reference 4' azidouridine tri phosphate was 0.2 μM, which agreed … Inhibition of RNA dependent RNA polymerase by (1) 4' azidouridine and (2) 4' fluorouridine 5' …
Number of citations: 18 link.springer.com
P Perrone - Plinio Perrone, 2013 - search.proquest.com
… planned in order to apply the arylphosphoramidate approach to a purine nucleoside with the same structural modification as the previous examples (4’-azidocytidine 23, 4’-azidouridine …
Number of citations: 3 search.proquest.com

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